molecular formula C16H12N2O3 B2422602 N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide CAS No. 320425-11-4

N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide

Cat. No.: B2422602
CAS No.: 320425-11-4
M. Wt: 280.283
InChI Key: ABUOFYLSAUZYFG-UVTDQMKNSA-N
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Description

N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide typically involves the condensation of 3-oxo-2-benzofuran-1(3H)-carbaldehyde with benzenecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of tumor growth, bacterial proliferation, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

    Indole: Contains a nitrogen atom in the ring structure, offering different biological activities.

Uniqueness

N’-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide is unique due to its specific combination of the benzofuran ring and carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15(11-6-2-1-3-7-11)18-17-10-14-12-8-4-5-9-13(12)16(20)21-14/h1-10,20H,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGGYXZJQJVJSK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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